molecular formula C14H14O B12568481 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl- CAS No. 175671-37-1

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-

Cat. No.: B12568481
CAS No.: 175671-37-1
M. Wt: 198.26 g/mol
InChI Key: MZTKSBCQWRXZLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acrolein, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, involves its reactivity towards various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    Bicyclo[2.2.1]hept-5-ene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

The uniqueness of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, lies in its aldehyde functionality, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKSBCQWRXZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472672
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175671-37-1
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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